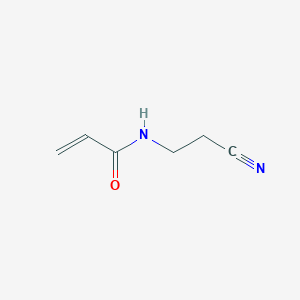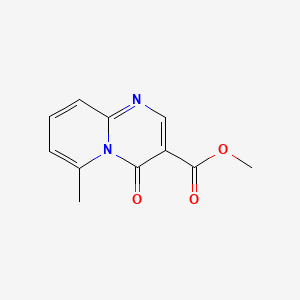
Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl prop-2-enoate: , 2-methylprop-2-enoic acid , and prop-2-enoic acid are organic compounds with significant industrial and scientific applications It is a colorless liquid with a characteristic acrid odor and is primarily used in the production of polymers
Preparation Methods
Ethyl prop-2-enoate: is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can be carried out using catalysts such as ion exchange resins or sulfuric acid. The crude ester obtained from the reaction undergoes processes like derecombination, extraction, and rectification to yield the final product . Industrial production methods also include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .
2-methylprop-2-enoic acid: is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Prop-2-enoic acid: is produced industrially by the oxidation of propylene. This process involves the catalytic oxidation of propylene to acrolein, which is then further oxidized to acrylic acid .
Chemical Reactions Analysis
Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and electrophilic addition. It is used as a reactant for homologous alkyl acrylates through transesterification with higher alcohols under acidic or basic catalysis . Major products formed from these reactions include specialty acrylates like 2-ethylhexyl acrylate and cyclohexyl acrylate .
2-methylprop-2-enoic acid: undergoes reactions characteristic of α,β-unsaturated acids, such as the Diels-Alder reaction and Michael additions . It can also undergo esterification, alkylation, and transesterification reactions .
Prop-2-enoic acid: participates in polymerization reactions to form polyacrylic acid and its derivatives. It can also undergo addition reactions with various nucleophiles and electrophiles .
Scientific Research Applications
Ethyl prop-2-enoate: is widely used in the production of polymers, including resins, plastics, and rubber. It is also a reagent in the synthesis of various pharmaceutical intermediates . In scientific research, it is used as a co-monomer with vinyl and acrylic monomers in the polymerization of various polymers .
2-methylprop-2-enoic acid: is used in the manufacture of resins and plastics, particularly in the production of polymethyl methacrylate (PMMA). It is also used in the formulation of adhesives, coatings, and sealants . In biomedical research, it is used in the development of drug delivery systems and hydrogels .
Prop-2-enoic acid: is used in the production of superabsorbent polymers, which are used in products like diapers and sanitary napkins. It is also used in the manufacture of adhesives, paints, and coatings .
Mechanism of Action
Ethyl prop-2-enoate: exerts its effects primarily through polymerization reactions. The vinyl group in its structure is susceptible to polymerization, allowing it to form long polymer chains. This property is exploited in the production of various polymers and copolymers .
2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymers like PMMA. The carboxyl group in its structure allows it to participate in various chemical reactions, including esterification and addition reactions .
Prop-2-enoic acid: also acts as a monomer in polymerization reactions, forming polyacrylic acid and its derivatives. Its carboxyl group allows it to undergo various addition and substitution reactions .
Comparison with Similar Compounds
Ethyl prop-2-enoate: is similar to other acrylates like methyl acrylate and butyl acrylate. its ethyl ester group gives it unique properties, such as a lower boiling point and different solubility characteristics .
2-methylprop-2-enoic acid: is similar to acrylic acid but has a methyl group attached to the α-carbon, which gives it different reactivity and polymerization properties . Other similar compounds include methacrylamide and methacrylonitrile .
Prop-2-enoic acid: is similar to other carboxylic acids like methacrylic acid and crotonic acid. Its simple structure makes it highly reactive and versatile in various chemical reactions .
Properties
CAS No. |
30351-73-6 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-3-5(6)7-4-2;1-3(2)4(5)6;1-2-3(4)5/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5) |
InChI Key |
PHXUXIXKBHUYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.C=CC(=O)O |
Related CAS |
30351-73-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)


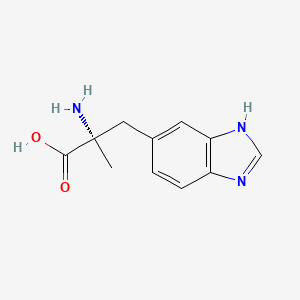
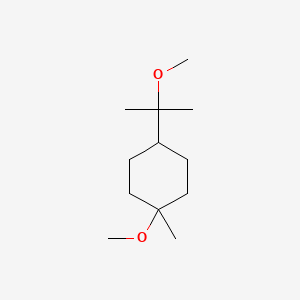
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
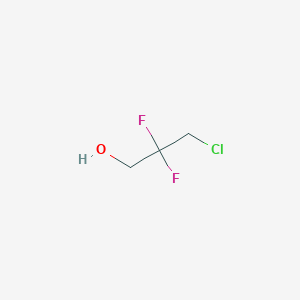
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
